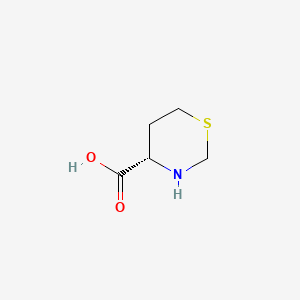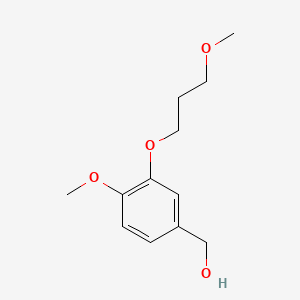
3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate typically involves the reaction of isopropylphenyl and propylphenyl phenols with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is then purified using standard chromatographic techniques to obtain the desired product .
化学反応の分析
3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding phosphate esters.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.
科学的研究の応用
3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a standard in chromatographic analyses and is used in the study of phosphate ester chemistry.
Biology: The compound is utilized in proteomics research to study protein phosphorylation and dephosphorylation processes.
Medicine: It is used in the development of pharmaceutical agents that target specific enzymes involved in phosphate metabolism.
Industry: The compound finds applications in the production of flame retardants and plasticizers
作用機序
The mechanism of action of 3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate involves its interaction with specific enzymes and proteins. It acts as a phosphate donor or acceptor in biochemical reactions, influencing various molecular pathways. The compound targets enzymes such as kinases and phosphatases, which play crucial roles in cellular signaling and metabolism .
類似化合物との比較
3-Isopropylphenyl 4-Propylphenyl Phenyl Phosphate can be compared with other phosphate esters, such as:
Triphenyl Phosphate: Similar in structure but lacks the isopropyl and propyl groups, making it less hydrophobic.
Tricresyl Phosphate: Contains cresyl groups instead of isopropyl and propyl groups, leading to different chemical properties.
Triethyl Phosphate: Smaller alkyl groups result in different solubility and reactivity profiles
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
特性
IUPAC Name |
phenyl (3-propan-2-ylphenyl) (4-propylphenyl) phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O4P/c1-4-9-20-14-16-23(17-15-20)27-29(25,26-22-11-6-5-7-12-22)28-24-13-8-10-21(18-24)19(2)3/h5-8,10-19H,4,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBYVQDBGFQUND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC(=C3)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Cyanamide, [1,4,5,6-tetrahydro-1-(1-methylethyl)-2-pyrimidinyl]- (9CI)](/img/new.no-structure.jpg)




![6-amino-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B587549.png)



![2-Chloro-1-[(2S,5R)-5-(methoxymethyl)oxolan-2-yl]ethan-1-one](/img/structure/B587555.png)
